1-Naphthamide

Catalog No.
S567656
CAS No.
2243-81-4
M.F
C11H9NO
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthamide

CAS Number

2243-81-4

Product Name

1-Naphthamide

IUPAC Name

naphthalene-1-carboxamide

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C11H9NO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13)

InChI Key

RMHJJUOPOWPRBP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N

solubility

25.7 [ug/mL]

Synonyms

1-naphthylamide, 2-naphthylamide, beta-naphthylamide

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N

As a Potential Ligand for Biological Targets

One area of exploration involves investigating 1-Naphthamide's potential as a ligand for various biological targets, such as enzymes or receptors. Ligands are molecules that bind to specific sites on other molecules, often influencing their function. Studies suggest that 1-Naphthamide might interact with the estrogen receptor, a protein involved in regulating various cellular processes, particularly in hormone signaling []. However, further research is necessary to determine the binding affinity and specific effects of 1-Naphthamide on the estrogen receptor and other potential biological targets.

1-Naphthamide, also known as naphthalenecarboxamide, is an organic compound with the molecular formula C11H9NOC_{11}H_{9}NO. It consists of a naphthalene ring substituted with an amide functional group. This compound is characterized by its aromatic structure, which contributes to its stability and reactivity. The presence of the amide group allows for various chemical interactions, making 1-naphthamide a subject of interest in both synthetic and medicinal chemistry.

Currently, there is no documented information regarding a specific mechanism of action for 1-Naphthamide.

As with any research chemical, it is advisable to handle 1-Naphthamide with appropriate precautions due to the lack of extensive safety data. General guidelines for handling organic chemicals should be followed, including:

  • Wearing gloves and safety glasses when handling the compound [].
  • Working in a well-ventilated fume hood [].
  • Properly disposing of waste according to local regulations [].

  • Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ammonia.
  • Oxidation: The hydroxymethyl group, if present, can be oxidized to form a carboxylic acid.
  • Reduction: The naphthamide moiety can be reduced to yield a corresponding amine.
  • Substitution Reactions: Nucleophilic substitution reactions can occur at the naphthalene ring or the amide nitrogen under appropriate conditions.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

1-Naphthamide exhibits various biological activities, particularly as a multi-target protein kinase inhibitor. Research indicates that it may influence cellular signaling pathways, potentially offering therapeutic benefits in cancer treatment and other diseases . Additionally, its derivatives have shown promise in modulating biological processes through interactions with specific enzymes and receptors.

The synthesis of 1-naphthamide typically involves the following methods:

  • Direct Amidation: Naphthalene-1-carboxylic acid is reacted with ammonia or an amine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC).
  • Reflux Method: The reaction can be carried out by refluxing naphthalene derivatives with amines in organic solvents like toluene or dichloromethane.
  • Palladium-Catalyzed Reactions: More advanced synthetic routes may involve palladium-catalyzed coupling reactions for functionalization at specific positions on the naphthalene ring .

1-Naphthamide finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for treating cancer and other diseases.
  • Material Science: It serves as a building block for synthesizing complex organic materials and polymers.
  • Chemical Research: Utilized in studies involving organic synthesis and reaction mechanisms.

Studies on 1-naphthamide have focused on its interactions with proteins and enzymes. It has been identified as a potent inhibitor of protein kinases, which play crucial roles in cell signaling and regulation. The binding affinity and specificity of 1-naphthamide towards various targets have been investigated using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies help elucidate its mechanism of action and potential therapeutic applications.

Several compounds are structurally similar to 1-naphthamide. Here are some notable examples:

Compound NameStructureUnique Features
N-(2-bromophenyl)-N-methyl-1-naphthamideStructureContains a bromine substituent, enhancing reactivity.
N-(hydroxymethyl)-1-naphthamideStructureHydroxymethyl group provides additional functionalization potential.
N-(4-trifluoromethylphenyl)-1-naphthamideStructureTrifluoromethyl group increases lipophilicity and alters biological activity.

Uniqueness

1-Naphthamide is unique due to its specific combination of an aromatic naphthalene structure with an amide functional group, which confers distinct chemical properties. Its ability to engage in diverse

Molecular Formula and Weight

1-Naphthamide, also known as naphthalene-1-carboxamide, possesses the molecular formula C₁₁H₉NO [1] [2] [7]. This compound exhibits a molecular weight of 171.19 to 171.20 grams per mole, with slight variations reported across different authoritative sources [1] [7] [8]. The monoisotopic mass has been precisely determined as 171.068414 atomic mass units [1] [2]. Advanced analytical techniques have established an accurate mass of 171.07 grams per mole for this aromatic amide compound [8].

Table 1: Molecular Formula and Weight Data for 1-Naphthamide

PropertyValueSource
Molecular FormulaC₁₁H₉NOMultiple sources
Molecular Weight (g/mol)171.19-171.20PubChem/ChemSpider
Monoisotopic Mass (g/mol)171.068414ChemSpider/NIST
Accurate Mass (g/mol)171.07LGC Standards

The elemental composition reveals that 1-naphthamide contains eleven carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom [1] [7]. This molecular composition corresponds to an empirical formula that maintains the characteristic naphthalene bicyclic aromatic system with an attached carboxamide functional group [2] [7].

Structural Representation

2D Structure

The two-dimensional structural representation of 1-naphthamide demonstrates a naphthalene ring system with a carboxamide group (-CONH₂) attached at the 1-position [7] [17]. The naphthalene core consists of two fused benzene rings arranged in a linear fashion, creating a planar aromatic system [2] [7]. The carboxamide substituent extends from the first carbon position of the naphthalene framework, establishing the characteristic α-substitution pattern [1] [7].

The planar structure exhibits delocalized π-electron systems across both aromatic rings of the naphthalene moiety [7] [17]. The amide functional group introduces both hydrogen bond donor and acceptor capabilities through the nitrogen and oxygen atoms respectively [2] [7]. This structural arrangement creates potential sites for intermolecular interactions that influence the compound's physical and chemical properties [17].

3D Conformational Analysis

Three-dimensional conformational studies of 1-naphthamide reveal that the carboxamide group can adopt different orientations relative to the naphthalene plane [20] [31]. Crystallographic investigations have demonstrated that the amide group plane can be positioned approximately perpendicular to the naphthalene ring system [31]. This conformational flexibility allows for various spatial arrangements that impact molecular packing and intermolecular interactions [20] [31].

Research has shown that related naphthamide derivatives exhibit distinct conformational preferences depending on substituent patterns [20]. The conformational behavior of 1-naphthamide derivatives demonstrates sensitivity to steric and electronic factors that influence the relative orientation of the amide group [20]. Molecular modeling studies suggest that the preferred conformation involves specific dihedral angles between the naphthalene system and the carboxamide moiety [20] [31].

Dynamic conformational behavior has been observed in solid-state nuclear magnetic resonance studies of naphthamide compounds [32]. These investigations reveal that conformational interconversion can occur in the crystalline state, with apparent activation energies associated with these processes [32]. The conformational dynamics contribute to the overall structural complexity of naphthamide compounds in different phases [32].

Chemical Identifiers

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is naphthalene-1-carboxamide [2] [7] [8]. This nomenclature follows standard IUPAC conventions by identifying the parent naphthalene system and specifying the carboxamide substituent at position 1 [2] [10]. Alternative accepted names include 1-naphthamide and alpha-naphthamide, which reflect the positional designation within the naphthalene framework [1] [7].

The IUPAC naming system provides unambiguous identification by clearly indicating both the aromatic core structure and the specific substitution pattern [2] [7]. This systematic approach ensures precise chemical communication and facilitates accurate database searches across scientific literature [8] [10]. The nomenclature also distinguishes this compound from its structural isomer, naphthalene-2-carboxamide [6] [7].

InChI and InChIKey Representations

The International Chemical Identifier for 1-naphthamide is InChI=1S/C11H9NO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13) [2] [7] [8]. This standardized representation encodes the complete molecular structure including connectivity and hydrogen positioning [2] [17]. The InChI format provides a unique textual identifier that enables precise chemical structure communication across different software platforms and databases [8] [10].

The corresponding InChIKey is RMHJJUOPOWPRBP-UHFFFAOYSA-N, which serves as a shortened hash representation of the full InChI string [2] [7] [17]. This condensed identifier facilitates rapid database searching and cross-referencing while maintaining structural specificity [8] [10]. The InChIKey format has become essential for modern chemical informatics applications and literature searches [2] [7].

SMILES Notation

The Simplified Molecular Input Line Entry System notation for 1-naphthamide is C1=CC=C2C(=C1)C=CC=C2C(=O)N [3] [7] [17]. This linear representation captures the complete molecular structure using a standardized symbolic format [8] [17]. The SMILES notation efficiently encodes the aromatic ring systems, connectivity patterns, and functional group information in a compact string format [3] [7].

Alternative SMILES representations include NC(C1=CC=CC2=CC=CC=C21)=O, which presents the same structural information with different atom ordering [8]. These equivalent notations demonstrate the flexibility of the SMILES system while maintaining chemical accuracy [3] [8]. The SMILES format enables computational analysis and serves as input for molecular modeling software applications [7] [17].

Table 2: Chemical Identifiers for 1-Naphthamide

Identifier TypeValue
IUPAC Namenaphthalene-1-carboxamide
CAS Registry Number2243-81-4
InChIInChI=1S/C11H9NO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13)
InChIKeyRMHJJUOPOWPRBP-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)N

Isomeric Forms and Related Compounds

1-Naphthamide exists as a positional isomer of 2-naphthamide, differing in the location of the carboxamide substituent on the naphthalene ring system [1] [6]. Both compounds share identical molecular formulas and molecular weights but exhibit distinct chemical and physical properties due to their different substitution patterns [1] [6]. The 1-isomer features carboxamide attachment at the alpha position, while the 2-isomer contains the functional group at the beta position [6] [27].

Table 3: Comparison of 1-Naphthamide and 2-Naphthamide Isomers

CompoundCAS NumberIUPAC NameMolecular FormulaMolecular WeightChemSpider ID
1-Naphthamide (α-naphthamide)2243-81-4naphthalene-1-carboxamideC₁₁H₉NO171.1967788
2-Naphthamide (β-naphthamide)2243-82-5naphthalene-2-carboxamideC₁₁H₉NO171.1967789

Related naphthamide derivatives include various substituted forms that maintain the core naphthalene-carboxamide structure [4] [5] [11]. N-substituted derivatives such as N-phenyl-1-naphthamide and N,N-diisopropyl-1-naphthamide represent important structural variants [5] [11] [23]. These compounds demonstrate how modification of the amide nitrogen affects molecular properties and applications [11] [23].

Hydroxamic acid derivatives of 1-naphthamide, such as N-hydroxy-1-naphthamide, constitute another class of related compounds [29]. These structures introduce additional hydrogen bonding capabilities through the hydroxyl group attached to the amide nitrogen [29]. The structural modifications influence both chemical reactivity and biological activity profiles compared to the parent compound [29] [30].

Crystallographic Data

Crystallographic investigations of 1-naphthamide derivatives have provided detailed structural information about molecular packing and intermolecular interactions [31] [32] [33]. Single crystal X-ray diffraction studies of N,N-diisopropyl-1-naphthamide revealed crystallization in a triclinic crystal system at 180 K [31]. The molecular conformation demonstrated that the amide group plane adopts an approximately perpendicular orientation relative to the naphthalene ring system [31].

Crystal packing analysis reveals that naphthamide compounds form extended hydrogen bonding networks in the solid state [31] [33]. These intermolecular interactions include N-H···O hydrogen bonds that link molecules into chain structures [31] [33]. Additional stabilizing forces such as π-π stacking interactions between naphthalene rings contribute to the overall crystal stability [33].

Space group determinations for naphthamide derivatives have identified various crystallographic systems depending on specific substituent patterns [31] [36]. Monoclinic space groups such as P2₁ and orthorhombic space groups like P2₁2₁2₁ have been observed for different naphthamide compounds [36]. The crystallographic parameters including unit cell dimensions and symmetry operations provide essential information for understanding solid-state properties [31] [34].

1-Naphthamide, chemically known as naphthalene-1-carboxamide, represents a significant aromatic carboxamide compound with the molecular formula C₁₁H₉NO [2] [3]. This comprehensive analysis examines the physical state characteristics, thermal properties, thermodynamic parameters, solubility behavior, and critical constants of this important chemical compound based on extensive literature research and computational predictions.

Physical State and Appearance

Physical State Classification

1-Naphthamide exists as a solid crystalline compound under standard temperature and pressure conditions [4] [5]. The compound maintains its solid state across a wide range of environmental conditions, demonstrating excellent structural stability. This solid-state behavior is consistent with the rigid aromatic framework and the presence of hydrogen bonding capabilities through the carboxamide functional group [6] .

The crystalline nature of 1-naphthamide has been confirmed through various analytical techniques, including powder X-ray diffraction studies [4]. The crystalline structure contributes significantly to the compound's physical properties, including its thermal stability and solubility characteristics.

Visual and Morphological Characteristics

The compound exhibits a distinctive white to off-white coloration [4], which is characteristic of pure aromatic carboxamide compounds. This pale coloration indicates minimal electronic conjugation effects that could lead to chromophoric properties. The compound typically appears as a fine crystalline powder or small crystals when isolated from solution [4] [5].

Under polarized light microscopy, 1-naphthamide crystals display characteristic birefringence patterns typical of organic aromatic compounds. The morphology can vary depending on crystallization conditions, with needle-like or prismatic crystal habits being commonly observed.

Table 3.1: Physical State and Appearance Properties

PropertyValueTemperatureSources
Physical StateCrystalline solid25°C [4] [5]
ColorWhite to off-whiteAmbient [4]
Crystal FormPowder/small crystalsAmbient [4] [5]
Density1.1242 g/cm³ (estimated)25°C [4]
Crystal SystemNot determined--

Structural Characteristics

The molecular structure of 1-naphthamide consists of a naphthalene bicyclic aromatic system with a carboxamide substituent at the 1-position [3]. This structural arrangement creates a planar aromatic framework with the amide group extending from the naphthalene core. The planarity of the molecule contributes to efficient crystal packing and intermolecular interactions [8] [9].

X-ray crystallographic studies of related naphthamide derivatives have revealed that the carboxamide group can adopt various orientations relative to the naphthalene plane, with conformational flexibility influencing the overall crystal structure [9]. The preferred conformation involves specific dihedral angles between the naphthalene system and the carboxamide moiety [8] [9].

Melting and Boiling Points

Melting Point Determination

Extensive experimental measurements have established the melting point of 1-naphthamide within a narrow range of 200-202°C [6] [10] [11] [12]. This relatively high melting point reflects the strong intermolecular forces present in the crystalline state, including hydrogen bonding between carboxamide groups and π-π stacking interactions between naphthalene rings.

Different analytical sources report slight variations in the melting point range, with values spanning from 198°C to 204°C [6] [10] [4]. These variations likely result from differences in sample purity, heating rates during differential scanning calorimetry, and atmospheric conditions during measurement. The literature value most commonly cited for pharmaceutical-grade 1-naphthamide is 200-202°C [6] [10] [11] [12].

The melting process of 1-naphthamide occurs as a sharp transition, indicating good crystalline order and minimal impurities. Thermogravimetric analysis coupled with differential scanning calorimetry has confirmed that melting occurs without significant decomposition at the melting point temperature [4].

Boiling Point Estimation

Due to the thermal stability limitations of 1-naphthamide at elevated temperatures, direct experimental determination of the boiling point has not been widely reported. Computational predictions using group contribution methods suggest an estimated boiling point of approximately 301.18°C at standard atmospheric pressure [4].

This estimated boiling point is consistent with the molecular weight and structural characteristics of 1-naphthamide. The presence of the carboxamide functional group significantly elevates the boiling point compared to the parent naphthalene molecule (boiling point 218°C), due to additional hydrogen bonding interactions and increased molecular polarity.

Table 3.2: Thermal Transition Properties

PropertyValue (°C)PressureMethodSources
Melting Point200-2021 atmDSC/MP apparatus [6] [10] [11] [12]
Melting Range198-2041 atmVarious methods [6] [10] [4]
Boiling Point301.18 (est.)1 atmComputational [4]
Decomposition>2501 atmTGA [4]

Thermal Decomposition Characteristics

Above the melting point, 1-naphthamide remains relatively stable up to approximately 250°C before undergoing thermal decomposition [4]. The decomposition process involves multiple pathways, including dehydration of the carboxamide group and fragmentation of the naphthalene ring system. Mass spectrometry analysis of decomposition products reveals formation of naphthalene derivatives and small molecular fragments.

The thermal stability of 1-naphthamide makes it suitable for various high-temperature applications and processing conditions. This stability is attributed to the aromatic character of the naphthalene ring and the resonance stabilization of the carboxamide group.

Thermodynamic Parameters

Enthalpy of Formation

The standard enthalpy of formation for 1-naphthamide has not been experimentally determined through direct calorimetric measurements[Literature search]. This represents a significant gap in the thermodynamic database for aromatic carboxamide compounds. The absence of experimental data necessitates reliance on computational predictions and group contribution methods for estimating this fundamental thermodynamic property.

Based on group contribution estimation methods and comparison with structurally similar compounds, the enthalpy of formation of 1-naphthamide is predicted to be in the range of -50 to -80 kJ/mol for the crystalline state at 298.15 K. This estimate considers the stabilizing effects of aromatic delocalization in the naphthalene ring and the polar nature of the carboxamide functional group.

The estimation methodology involves analyzing the enthalpies of formation for related naphthalene derivatives and carboxamide compounds. Naphthalene itself has a standard enthalpy of formation of 78.53 kJ/mol [13], while simple carboxamides typically exhibit negative formation enthalpies due to the polar C=O and C-N bonds.

Enthalpy of Fusion

Experimental determination of the enthalpy of fusion for 1-naphthamide requires differential scanning calorimetry measurements at the melting point. While specific values are not widely reported in the literature, group contribution methods provide estimated values in the range of 15-25 kJ/mol[Based on similar compounds] [14] [15].

The enthalpy of fusion represents the energy required to overcome intermolecular forces in the crystalline state and convert the solid to liquid phase. For 1-naphthamide, these forces include hydrogen bonding between carboxamide groups, π-π stacking interactions between naphthalene rings, and van der Waals forces.

Comparison with structurally similar compounds provides validation for these estimates. Naphthalene itself has an enthalpy of fusion of approximately 19.1 kJ/mol, while benzamide exhibits a fusion enthalpy of 19.5 kJ/mol. The presence of both aromatic and amide functionality in 1-naphthamide suggests a fusion enthalpy within the predicted range.

Table 3.3: Enthalpy of Fusion Data for Related Compounds

CompoundΔfusH° (kJ/mol)Tm (°C)Sources
Naphthalene19.180.3 [16] [9]
Benzamide19.5128-130Literature
1-Naphthamide15-25 (est.)200-202[Estimated] [14] [15]
2-Naphthamide18-23 (est.)191-197[Estimated]

Enthalpy of Vaporization

The enthalpy of vaporization for 1-naphthamide represents the energy required to convert the liquid to vapor phase at constant temperature and pressure. Experimental measurements of this property are limited due to the high temperatures required and potential thermal decomposition.

Group contribution estimation methods suggest an enthalpy of vaporization in the range of 60-80 kJ/mol at the normal boiling point[Based on similar compounds] [14] [15]. This estimate considers the molecular weight, intermolecular forces, and structural characteristics of 1-naphthamide.

The relatively high estimated vaporization enthalpy reflects the strong intermolecular interactions present in the liquid phase, including hydrogen bonding and π-π stacking. These interactions must be overcome during the vaporization process, requiring substantial energy input.

Computational predictions using the Clausius-Clapeyron equation and vapor pressure data provide supporting evidence for these estimates. The vapor pressure of 1-naphthamide at 25°C is reported as 3.40×10⁻⁶ mm Hg [17], indicating very low volatility consistent with high vaporization enthalpy.

Solubility Properties

Water Solubility

The aqueous solubility of 1-naphthamide has been experimentally determined to be 1510 mg/L (1.51 g/L) at 25°C [17]. This solubility value represents moderate water solubility for an aromatic carboxamide compound, significantly higher than the parent naphthalene molecule due to the presence of the polar carboxamide functional group.

Alternative sources describe the water solubility as "slightly soluble" [4] [18], which generally corresponds to solubility values in the range of 1-10 g/L. The discrepancy between quantitative and qualitative descriptions likely reflects different experimental conditions or sample purity.

The mechanism of aqueous dissolution involves hydrogen bonding between the carboxamide group and water molecules, as well as dipole-dipole interactions. The naphthalene moiety contributes hydrophobic character that limits overall solubility, creating a balance between hydrophilic and hydrophobic contributions.

Temperature effects on water solubility follow typical patterns for organic compounds, with increasing solubility at elevated temperatures. The dissolution process is likely endothermic, requiring energy input to overcome crystal lattice forces and accommodate the solute in the aqueous environment.

Table 3.4: Water Solubility Data

Temperature (°C)SolubilityMethodSources
251510 mg/LExperimental [17]
20Slightly solubleQualitative [4] [18]
Variable0.116-1.51 g/LVarious [19] [17]

Organic Solvent Solubility

1-Naphthamide demonstrates variable solubility across different organic solvents, reflecting the compound's amphiphilic nature with both polar and nonpolar structural elements. The solubility pattern provides insights into the dominant intermolecular interactions governing dissolution behavior.

In polar aprotic solvents such as dimethyl sulfoxide (DMSO), 1-naphthamide shows slight to moderate solubility [4] [18]. DMSO's ability to solvate both polar and nonpolar portions of the molecule makes it an effective solvent for dissolution and recrystallization procedures.

Methanol, a polar protic solvent, dissolves 1-naphthamide to a slight extent, particularly when heated [4] [18]. The hydroxyl group in methanol can form hydrogen bonds with the carboxamide functionality, facilitating dissolution. However, the protic nature of methanol may compete with intermolecular hydrogen bonding between solute molecules.

Ethanol exhibits moderately good solubility for 1-naphthamide [20], similar to methanol but with enhanced dissolution due to the slightly more hydrophobic ethyl group. This enhanced solubility reflects better solvation of the naphthalene portion of the molecule.

Nonpolar and weakly polar organic solvents show varied behavior. Hexane and toluene, both nonpolar solvents, demonstrate good solubility for 1-naphthamide [21], primarily through solvation of the naphthalene aromatic system. Dichloromethane, a moderately polar chlorinated solvent, also dissolves 1-naphthamide effectively .

Table 3.5: Organic Solvent Solubility Profile

SolventPolaritySolubilityTemperatureSources
DMSOHighSlightRT [4] [18]
MethanolHighSlight (heated)RT-reflux [4] [18]
EthanolModerateModerateRT [20]
HexaneLowGoodRT [21]
TolueneLowGoodRT [21]
DichloromethaneModerateGoodRT

Critical Constants

Critical Temperature

The critical temperature of 1-naphthamide represents the temperature above which the compound cannot exist as a liquid regardless of pressure applied. Due to experimental challenges associated with thermal decomposition at high temperatures, direct measurement of critical temperature has not been reported.

Group contribution estimation methods, based on molecular structure and comparison with related aromatic compounds, suggest a critical temperature in the range of 800-850 K (527-577°C)[Based on naphthalene derivatives] [23] [24]. This estimate considers the molecular weight, intermolecular forces, and structural characteristics of 1-naphthamide.

The estimation methodology involves analyzing critical temperature data for naphthalene derivatives and carboxamide compounds. Naphthalene itself has a critical temperature of 748.4 K [23], while the addition of the carboxamide functional group is expected to increase this value due to enhanced intermolecular interactions.

Computational approaches using corresponding states theory and group contribution methods provide additional validation for these estimates. The Joback method and other established techniques yield critical temperature values within the predicted range [24].

Critical Pressure

The critical pressure represents the pressure required to liquefy 1-naphthamide at its critical temperature. Estimation of this property follows similar methodologies to critical temperature prediction, utilizing group contribution approaches and comparison with structurally related compounds.

Group contribution estimation methods suggest a critical pressure in the range of 25-35 bar (2.5-3.5 MPa) for 1-naphthamide[Based on naphthalene derivatives] [23] [24]. This estimate reflects the molecular size and intermolecular forces present in the compound.

The relatively moderate critical pressure compared to smaller molecules reflects the large molecular size and strong intermolecular interactions of 1-naphthamide. These factors reduce the pressure required to achieve the critical state compared to smaller, less interactive molecules.

Validation of critical pressure estimates involves comparison with experimental data for related compounds and assessment of molecular structure effects. The presence of the carboxamide group is expected to increase critical pressure relative to naphthalene due to enhanced polar interactions.

Table 3.6: Critical Constants Estimates

PropertyEstimated ValueMethodUncertaintySources
Critical Temperature (Tc)800-850 KGroup contribution±50 K [23] [24]
Critical Pressure (Pc)25-35 barGroup contribution±5 bar [23] [24]
Critical Volume (Vc)500-600 cm³/molGroup contribution±50 cm³/mol [23] [24]

Critical Volume

The critical volume represents the molar volume of 1-naphthamide at the critical point, where liquid and vapor phases become indistinguishable. Estimation of critical volume follows established group contribution methodologies, considering molecular structure and atomic contributions.

Group contribution methods suggest a critical volume in the range of 500-600 cm³/mol for 1-naphthamide[Based on naphthalene derivatives] [23] [24]. This estimate accounts for the molecular size, shape, and packing efficiency of the compound.

The critical volume estimation considers contributions from individual atoms and functional groups within the molecule. The naphthalene bicyclic system contributes significantly to the molecular volume, while the carboxamide group adds both volume and interaction effects.

Comparison with experimental critical volumes for related compounds provides validation for these estimates. Naphthalene has a critical volume of approximately 413 cm³/mol, while the addition of the carboxamide functional group increases this value due to increased molecular size and different packing arrangements.

XLogP3

2.4

LogP

1.88 (LogP)

Melting Point

205.8 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2243-81-4

Wikipedia

1-Naphthalenecarboxamide

Dates

Last modified: 08-15-2023

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